molecular formula C27H19Br B14012692 9-[Bromo(phenyl)methyl]-10-phenylanthracene CAS No. 7467-97-2

9-[Bromo(phenyl)methyl]-10-phenylanthracene

Cat. No.: B14012692
CAS No.: 7467-97-2
M. Wt: 423.3 g/mol
InChI Key: JDGWNXNEMZUIRI-UHFFFAOYSA-N
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Description

9-[Bromo(phenyl)methyl]-10-phenylanthracene is a compound belonging to the anthracene family, characterized by its unique structure where a bromine atom is attached to a phenylmethyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[Bromo(phenyl)methyl]-10-phenylanthracene typically involves the bromination of 9-phenylanthracene. A common method includes the reaction of 9-phenylanthracene with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of phenylmethyl-substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydrogenated anthracene derivatives.

Scientific Research Applications

9-[Bromo(phenyl)methyl]-10-phenylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[Bromo(phenyl)methyl]-10-phenylanthracene primarily involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in optoelectronic applications. The molecular targets and pathways involved include the excitation and relaxation of π-electrons within the anthracene core .

Comparison with Similar Compounds

  • 9-Bromo-10-phenylanthracene
  • 9,10-Diphenylanthracene
  • 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene

Comparison:

Properties

CAS No.

7467-97-2

Molecular Formula

C27H19Br

Molecular Weight

423.3 g/mol

IUPAC Name

9-[bromo(phenyl)methyl]-10-phenylanthracene

InChI

InChI=1S/C27H19Br/c28-27(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)22-16-8-10-18-24(22)26/h1-18,27H

InChI Key

JDGWNXNEMZUIRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)Br

Origin of Product

United States

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